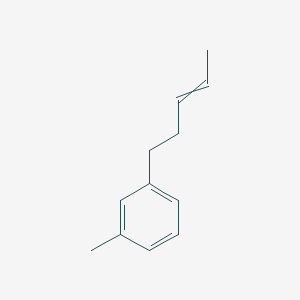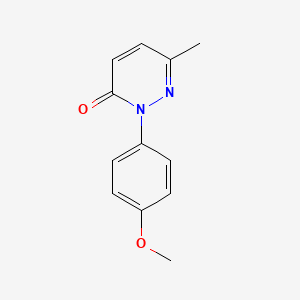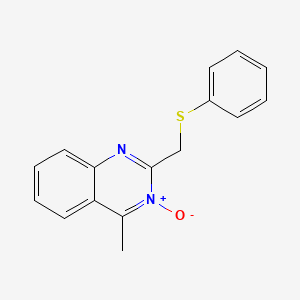
Germanium;scandium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germanium-scandium compound: is a unique material that combines the properties of germanium and scandium. Germanium is a metalloid with semiconductor properties, while scandium is a rare earth metal known for its high melting point and strength. The combination of these two elements results in a compound with interesting and potentially useful properties in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: Germanium and scandium can be combined through a solid-state reaction. This involves mixing finely powdered germanium and scandium in stoichiometric amounts and heating the mixture in an inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 1000°C.
Chemical Vapor Deposition (CVD): Another method involves the use of chemical vapor deposition, where germanium and scandium precursors are vaporized and then reacted on a substrate to form the compound. This method allows for precise control over the composition and thickness of the resulting material.
Industrial Production Methods:
Electrochemical Deposition: This method involves the electrochemical reduction of germanium and scandium ions in a solution to form the compound on an electrode surface. This technique is useful for producing thin films of the germanium-scandium compound.
Melt Spinning: In this method, a molten mixture of germanium and scandium is rapidly cooled to form a thin ribbon of the compound. This technique is often used to produce amorphous or nanocrystalline materials.
化学反应分析
Types of Reactions:
Oxidation: The germanium-scandium compound can undergo oxidation reactions, forming oxides such as germanium dioxide (GeO2) and scandium oxide (Sc2O3).
Reduction: Reduction reactions can convert the oxides back to the elemental form or to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one element in the compound is replaced by another element.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reducing Agents: Hydrogen gas (H2) or carbon monoxide (CO) can be used as reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxides: Germanium dioxide (GeO2) and scandium oxide (Sc2O3) are common products of oxidation reactions.
Elemental Forms: Elemental germanium and scandium can be obtained through reduction reactions.
Halides: Germanium halides (e.g., GeCl4) and scandium halides (e.g., ScCl3) can be formed through substitution reactions.
科学研究应用
Chemistry:
Catalysis: The germanium-scandium compound can be used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Semiconductors: Due to its semiconductor properties, the compound is used in the development of electronic devices such as transistors and diodes.
Biology:
Biomedical Applications:
Medicine:
Therapeutic Agents: Research is ongoing to explore the use of germanium-scandium compounds in the treatment of diseases, leveraging their biological activity and low toxicity.
Industry:
Aerospace: The high strength and low weight of the compound make it suitable for use in aerospace components.
Optoelectronics: The compound’s ability to interact with light makes it useful in optoelectronic devices such as photodetectors and solar cells.
作用机制
The mechanism by which the germanium-scandium compound exerts its effects is primarily through its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, altering their activity and leading to changes in cellular processes. In biomedical applications, the compound can be designed to target specific cells or tissues, enhancing its therapeutic efficacy.
相似化合物的比较
Germanium-Silicon Compounds: These compounds also exhibit semiconductor properties and are used in electronic devices.
Scandium-Aluminum Alloys: These alloys are known for their high strength and are used in aerospace applications.
Uniqueness:
- The germanium-scandium compound combines the semiconductor properties of germanium with the high strength and thermal stability of scandium, making it unique among similar compounds. Its diverse applications in various fields highlight its versatility and potential for future research and development.
属性
分子式 |
GeSc |
|---|---|
分子量 |
117.59 g/mol |
IUPAC 名称 |
germanium;scandium |
InChI |
InChI=1S/Ge.Sc |
InChI 键 |
WLMORHSIGYAZCG-UHFFFAOYSA-N |
规范 SMILES |
[Sc].[Ge] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


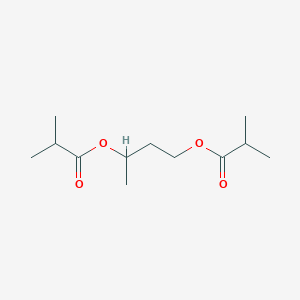

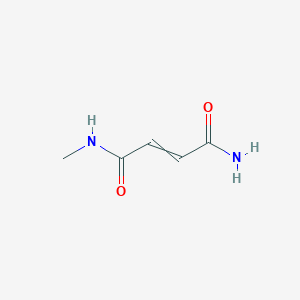
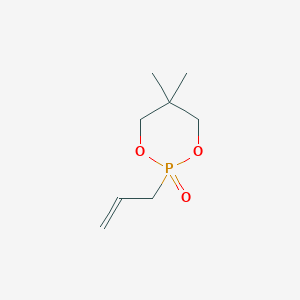
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
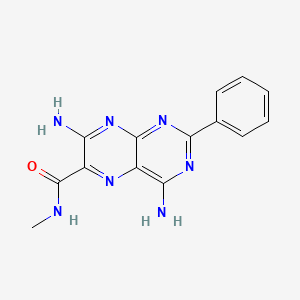
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
silane](/img/structure/B14725614.png)
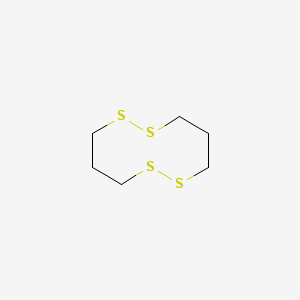
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
